![molecular formula C19H21N3O2 B5668733 N,1-dimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B5668733.png)
N,1-dimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1H-indole-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the one often involves complex reactions to incorporate specific functional groups that confer the desired properties. For instance, the synthesis of certain indole derivatives, similar in complexity to N,1-dimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1H-indole-6-carboxamide, requires careful selection of starting materials and reaction conditions to achieve the targeted molecular architecture (Katritzky et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds in this category often features complex ring systems, such as carbazoles and indoles, which are crucial for their biological and chemical activity. These structures are characterized by their planarity and the presence of multiple substituents that can influence their reactivity and interaction with biological targets (Gein et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include transformations such as oxidation, reduction, and cyclization, which alter their chemical properties and potential applications. For example, the oxidation of indole derivatives can lead to the formation of new functional groups, significantly affecting their reactivity and interaction with other molecules (Hino et al., 1983).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of these compounds are influenced by their molecular structure and the nature of their substituents. These properties are critical for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations (Harada et al., 1995).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are key factors that determine the compound's behavior in chemical reactions and its interaction with biological systems. Understanding these properties is essential for the development of new compounds with desired biological or chemical activities (Khelili et al., 2012).
properties
IUPAC Name |
N,1-dimethyl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-21-10-9-13-7-8-14(11-17(13)21)19(23)22(2)12-16-15-5-3-4-6-18(15)24-20-16/h7-11H,3-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPITHQEFFLTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N(C)CC3=NOC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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